2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure with a triazole ring condensed to a pyrimidine ring. Key structural features include:
- 7-(4-Methoxyphenyl): An electron-rich aryl group enhancing lipophilicity and π-π stacking interactions.
- 5-Methyl: A small alkyl substituent that may influence steric effects and metabolic stability.
- N-(Pyridin-3-yl)carboxamide: A pyridine-containing carboxamide group capable of hydrogen bonding and metal coordination.
While direct data on this compound’s biological activity are unavailable in the provided evidence, its structural analogs demonstrate diverse pharmacological potentials, including anti-inflammatory, anti-tubercular, and kinase inhibitory properties .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-6-4-12-26-14-18)22(16-8-10-20(34-2)11-9-16)31-25(27-15)29-23(30-31)17-5-3-7-19(32)13-17/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXRQFIYCNJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)O)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure integrates multiple functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.49 g/mol
- Key Functional Groups :
- Hydroxy group
- Methoxy group
- Pyridine moiety
These features enhance the compound's solubility and bioavailability, potentially leading to improved interactions with biological targets.
Research indicates that compounds similar to this triazolo-pyrimidine derivative exhibit various biological activities, including:
- Anticancer Activity : Many studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. The presence of hydroxyl and methoxy groups is believed to enhance this activity by improving the compound's interaction with microbial targets .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals insights into the biological activity of the compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(4-Hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Anticancer activity |
| 5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks phenolic substituents | Moderate enzyme inhibition |
| 7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methoxy group at position 7 | Antimicrobial properties |
The unique combination of aryl groups and a pyridine moiety in This compound enhances its potential for broader therapeutic applications compared to its analogs .
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- HCT-116 Colon Carcinoma Cells : The compound showed an IC50 value of approximately 6.2 μM.
- T47D Breast Cancer Cells : Exhibited IC50 values of 43.4 μM and 27.3 μM for certain derivatives .
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
Research has also highlighted the antimicrobial efficacy of this class of compounds:
Comparison with Similar Compounds
The compound’s structural and functional similarities to other triazolo[1,5-a]pyrimidine derivatives allow for systematic comparisons. Below is an analysis of key analogs:
Substituent-Driven Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with nitro (5j) or bromo (5k) substituents exhibit higher melting points (280–320°C) compared to methoxy- or alkyl-substituted analogs (152–253°C), likely due to stronger intermolecular dipole-dipole interactions .
- Hydrogen-Bonding Groups: The target compound’s 3-hydroxyphenyl group may improve aqueous solubility compared to non-polar analogs (e.g., 6ai), aligning with trends observed in phenolic compounds .
- Pyridine vs. Phenyl Carboxamide : The pyridin-3-yl group in the target compound could enhance binding affinity in metal-rich biological environments compared to purely aromatic substituents (e.g., 6be in ).
Q & A
Q. Methodological Insights :
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- APTS (3-Aminopropyltriethoxysilane) enhances cyclization efficiency in one-pot reactions .
- Solvent choice (e.g., DMF vs. ethanol) affects solubility and byproduct formation .
What spectroscopic and crystallographic techniques are used to characterize this compound?
Basic
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic substituents, methyl groups) .
- X-ray diffraction : Resolves crystal packing and confirms fused triazolo-pyrimidine core (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. Example Data :
- X-ray : Centroid-centroid π-stacking interactions (3.63–3.88 Å) stabilize crystal structure .
- 1H NMR : Distinct signals for pyridin-3-yl (δ 8.5–9.0 ppm) and methoxyphenyl groups (δ 3.8 ppm) .
How can synthesis be optimized for higher yields and scalability?
Advanced
Strategies include:
- Catalyst screening : APTS or silica-supported acids improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Green chemistry : Solvent-free conditions minimize waste and simplify purification .
- Flow reactors : Enable continuous production for industrial scalability .
Q. Data-Driven Optimization :
- Compare yields under varying temperatures, solvents, and catalysts using design-of-experiments (DoE) frameworks .
How should researchers address contradictions in biological activity data?
Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Orthogonal assays : Validate kinase inhibition (e.g., enzymatic vs. cell-based assays) .
- Dose-response curves : Identify IC50 consistency across replicates .
- Computational docking : Predict binding modes to kinases (e.g., ATP-binding pockets) using molecular dynamics .
Q. Case Study :
- Antiproliferative activity in cancer cells (e.g., MCF-7 vs. HepG2) may vary due to metabolic differences .
What computational methods aid in studying its mechanism of action?
Q. Advanced
- Quantum chemical calculations : Predict reaction pathways and transition states .
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR, VEGFR) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl) with bioactivity .
Q. Example :
- Docking studies reveal hydrogen bonding between the carboxamide group and kinase active sites .
What structural features enhance its pharmacological activity?
Basic
Critical motifs include:
- Triazolo-pyrimidine core : Facilitates π-stacking with biological targets .
- 3-Hydroxyphenyl group : Enhances solubility and hydrogen-bonding capacity .
- 4-Methoxyphenyl substituent : Improves lipophilicity and membrane permeability .
- Pyridin-3-yl carboxamide : Mediates target specificity (e.g., kinase inhibition) .
How can contradictions in spectroscopic data be resolved?
Q. Advanced
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments .
- Crystallography : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) .
- DFT calculations : Predict NMR/IR spectra for comparison with experimental data .
What solvents and catalysts are most effective in its synthesis?
Q. Basic
- Solvents : Ethanol (microwave reactions), DMF (high-temperature reactions), acetic acid (acidic conditions) .
- Catalysts : APTS, silica-supported acids, or eco-friendly catalysts (e.g., biocatalysts) .
How to design pharmacokinetic studies for this compound?
Q. Advanced
- ADME assays : Evaluate solubility (logP ~3.5), plasma protein binding, and metabolic stability .
- In vivo models : Monitor bioavailability and half-life in rodent studies.
- LC-MS/MS : Quantify plasma concentrations with high sensitivity .
What strategies validate target interactions (e.g., kinase inhibition)?
Q. Advanced
- Biochemical assays : Measure ATPase activity in kinase domains .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- CRISPR knockouts : Assess phenotype rescue in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
